1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1351779-49-1
VCID: VC3379259
InChI: InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
SMILES: CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol

1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1351779-49-1

Cat. No.: VC3379259

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid - 1351779-49-1

Specification

CAS No. 1351779-49-1
Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
IUPAC Name 1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Standard InChI InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Standard InChI Key RJZRRIYRIQUOEJ-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Canonical SMILES CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3

Introduction

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, which are efficient and regioselective methods for forming 1,2,3-triazoles. This reaction, known as the "click chemistry" approach, involves the reaction of an azide with an alkyne in the presence of a catalyst, typically copper(I) or ruthenium(II) complexes.

ReagentsConditionsYield
Azide, AlkyneCu(I) catalyst, solvent (e.g., water or organic solvents)High (often >80%)

Biological Activities of Triazole Derivatives

Triazole derivatives have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of different substituents, such as pyridin-2-yl and 3-ethylphenyl groups, can modulate these activities by influencing the compound's ability to interact with biological targets.

Biological ActivityExample CompoundsTarget
AntimicrobialVarious triazole derivativesBacterial cell wall
AntiviralTriazole-based inhibitorsViral enzymes
AnticancerTriazole-containing compoundsCancer cell lines

Potential Applications

Given the structural features of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, it may exhibit biological activities similar to those of other triazole derivatives. The pyridin-2-yl group could enhance interactions with enzymes or receptors, while the 3-ethylphenyl group may influence the compound's solubility and membrane permeability.

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